molecular formula C6H8Cl2N2 B2518389 4-chloro-3-(chloromethyl)-1-ethyl-1H-pyrazole CAS No. 1429419-10-2

4-chloro-3-(chloromethyl)-1-ethyl-1H-pyrazole

Cat. No.: B2518389
CAS No.: 1429419-10-2
M. Wt: 179.04
InChI Key: GQUOZSMMOGEVOT-UHFFFAOYSA-N
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Description

4-Chloro-3-(chloromethyl)-1-ethyl-1H-pyrazole (CAS: Refer to supplier-specific listings, e.g., CymitQuimica Ref: 10-F524503 ) is a halogenated pyrazole derivative characterized by:

  • Molecular formula: C₆H₈Cl₂N₂.
  • Substituents: Chlorine at position 4, chloromethyl (–CH₂Cl) at position 3, and an ethyl (–CH₂CH₃) group at the N1 position.
  • Key structural features: The chloromethyl group enhances electrophilicity, making it reactive toward nucleophilic substitution, while the ethyl group increases lipophilicity compared to methyl analogs .

This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

4-chloro-3-(chloromethyl)-1-ethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2N2/c1-2-10-4-5(8)6(3-7)9-10/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUOZSMMOGEVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(chloromethyl)-1-ethyl-1H-pyrazole typically involves the chlorination of 3-(chloromethyl)-1-ethyl-1H-pyrazole. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(chloromethyl)-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction Reactions: Reduction can lead to the formation of 3-(methyl)-1-ethyl-1H-pyrazole.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 3-(methoxymethyl)-1-ethyl-1H-pyrazole or 3-(thiomethyl)-1-ethyl-1H-pyrazole.

    Oxidation: Formation of 3-(chloromethyl)-1-ethyl-1H-pyrazole-4-carboxylic acid.

    Reduction: Formation of 3-(methyl)-1-ethyl-1H-pyrazole.

Scientific Research Applications

Antiviral and Antimicrobial Activities

Research has indicated that pyrazole derivatives, including 4-chloro-3-(chloromethyl)-1-ethyl-1H-pyrazole, exhibit antiviral and antimicrobial properties. These compounds can inhibit the growth of various pathogens, making them valuable in developing new antiviral drugs. For instance, studies have shown that pyrazole derivatives can effectively combat viral infections by disrupting viral replication mechanisms .

Anti-inflammatory Properties

The compound has been noted for its anti-inflammatory effects. Pyrazole derivatives are often used to treat inflammation-related disorders due to their ability to inhibit inflammatory pathways. This application is particularly relevant in developing treatments for conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

Recent studies have explored the anticancer potential of pyrazole derivatives. The structural characteristics of this compound allow it to interact with cellular targets involved in cancer progression, potentially leading to the development of novel anticancer agents .

Herbicidal Activity

This compound has demonstrated herbicidal activity, making it useful in agricultural settings for controlling unwanted plant growth. Its mechanism often involves disrupting the metabolic processes of target plants, leading to effective weed management strategies .

Insecticidal Properties

The compound also shows promise as an insecticide. Research indicates that pyrazole derivatives can affect insect nervous systems, leading to paralysis or death in certain pest species. This application is critical for developing environmentally friendly pest control solutions .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can yield various derivatives with enhanced biological activities. The compound's chloromethyl group is particularly reactive, allowing for further functionalization and the creation of novel compounds with tailored properties .

Pharmacological Studies

A study published in a peer-reviewed journal detailed the synthesis of various pyrazole derivatives, including this compound, and their evaluation for pharmacological activity against specific diseases such as cancer and inflammation. The results indicated significant activity against cancer cell lines, highlighting the compound's potential as a lead structure for drug development .

Agricultural Field Trials

Field trials assessing the herbicidal efficacy of this compound showed promising results in controlling weed populations without adversely affecting crop yields. These trials underscore the compound's potential as a safe herbicide alternative in sustainable agriculture practices .

Data Summary Table

Application AreaSpecific UseBiological Activity
Medicinal ChemistryAntiviral drugsInhibits viral replication
Anti-inflammatory agentsReduces inflammation
Anticancer agentsTargets cancer cell proliferation
Agricultural SciencesHerbicidesControls weed growth
InsecticidesAffects insect nervous systems

Mechanism of Action

The mechanism of action of 4-chloro-3-(chloromethyl)-1-ethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but they often include key proteins or nucleic acids that regulate cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the N1 Position

4-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole
  • Molecular formula : C₅H₆Cl₂N₂.
  • Key difference : N1 methyl (–CH₃) instead of ethyl.
  • Impact: Reduced molecular weight (153.02 g/mol vs. 167.05 g/mol for ethyl analog) and lower lipophilicity.
1-Ethyl-4-chloro-3-(trifluoromethyl)-1H-pyrazole
  • Molecular formula : C₆H₇ClF₃N₂.
  • Key difference : Trifluoromethyl (–CF₃) at position 3 instead of chloromethyl.
  • Impact : The –CF₃ group increases electronegativity and metabolic stability, making this compound more suited for agrochemical applications .

Substituent Variations at Position 3

4-Chloro-3-(difluoromethyl)-1-ethyl-1H-pyrazole
  • Molecular formula : C₆H₈ClF₂N₂.
  • Key difference : Difluoromethyl (–CHF₂) at position 3.
  • Impact : The –CHF₂ group balances electronegativity and lipophilicity, offering intermediate reactivity compared to –CH₂Cl and –CF₃ derivatives .
4-Chloro-3-methyl-1-ethyl-1H-pyrazole
  • Molecular formula : C₆H₁₀ClN₂.
  • Key difference : Methyl (–CH₃) at position 3 instead of chloromethyl.
  • Impact : Reduced electrophilicity and reactivity, making it less versatile in coupling reactions .

Derivatives with Additional Functional Groups

4-Chloro-1-ethyl-1H-pyrazole-3-carbohydrazide
  • Molecular formula : C₆H₁₀ClN₃O.
  • Key difference : Carbohydrazide (–CONHNH₂) at position 3.
  • Impact : The hydrazide group enables chelation and coordination chemistry, expanding applications in metal-organic frameworks (MOFs) and pharmaceuticals .
Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate
  • Molecular formula : C₁₁H₁₂ClN₅O₂.
  • Key difference: Amino (–NH₂) and ester (–COOEt) groups.
  • Impact : Enhanced hydrogen-bonding capacity and bioactivity, particularly in antibacterial agents .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity Reference
4-Chloro-3-(chloromethyl)-1-ethyl-1H-pyrazole C₆H₈Cl₂N₂ 167.05 –CH₂Cl (C3), –CH₂CH₃ (N1) Synthetic intermediate
4-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole C₅H₆Cl₂N₂ 153.02 –CH₂Cl (C3), –CH₃ (N1) Agrochemical precursors
1-Ethyl-4-chloro-3-(trifluoromethyl)-1H-pyrazole C₆H₇ClF₃N₂ 198.58 –CF₃ (C3) High-stability agrochemicals
4-Chloro-1-ethyl-1H-pyrazole-3-carbohydrazide C₆H₁₀ClN₃O 183.62 –CONHNH₂ (C3) MOFs, pharmaceuticals

Biological Activity

4-Chloro-3-(chloromethyl)-1-ethyl-1H-pyrazole is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential applications based on various research findings.

Chemical Structure and Properties

This compound features a five-membered pyrazole ring with a chloromethyl group at the 3-position and an ethyl group at the 1-position. Its molecular formula is C6H7Cl2N2, and it has a molecular weight of approximately 176.04 g/mol. The presence of halogen atoms in its structure contributes to its reactivity and potential biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the pyrazole ring through cyclization reactions. Various synthetic routes have been explored, often yielding derivatives that can enhance or modify biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have shown that this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anticancer Potential

The compound has also been explored for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism involves the activation of caspases, which are crucial for the apoptotic process. The IC50 values for these activities suggest that the compound is effective at relatively low concentrations, comparable to established anticancer agents .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within cells. The chloromethyl group may facilitate covalent bonding with nucleophilic sites in proteins, altering enzymatic activities and potentially leading to inhibition or modulation of critical pathways involved in disease processes.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureus5.0
AntimicrobialEscherichia coli7.5
AnticancerMCF-72.0
AnticancerHCT-1161.5

Case Study: Apoptosis Induction in Cancer Cells

A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in increased levels of cleaved caspase-3, indicating activation of the apoptotic pathway. Flow cytometry analysis revealed a significant arrest in cell cycle progression at the G1 phase, further supporting its role as a potential anticancer agent .

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